Mechanism of action of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine
Mechanism of action of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine
This guide provides an in-depth technical analysis of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine , a bioactive small molecule belonging to the 2-arylbenzimidazole class. This scaffold is widely recognized in medicinal chemistry as a privileged structure for Microtubule Destabilizing Agents (MDAs) and, secondarily, as a potential kinase inhibitor or sirtuin modulator.
The following analysis focuses on its primary mechanism as a Tubulin Polymerization Inhibitor targeting the colchicine-binding site, a well-validated pathway for antiproliferative activity in oncology.[1]
Executive Summary
2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine acts as a potent antimitotic agent . Its core mechanism involves the reversible binding to the colchicine-binding site on the
-
Primary Target:
-Tubulin (Colchicine Site). -
Key Substituents:
-
3-Methoxy group: Mimics the methoxy-substituted A-ring of Colchicine/Combretastatin A-4, facilitating hydrophobic interactions within the tubulin pocket.
-
5-Amino group: Acts as a hydrogen bond donor/acceptor, enhancing water solubility and providing a handle for additional interactions with polar residues (e.g., Asn, Thr) in the binding pocket.
-
Molecular Mechanism of Action
2.1. Tubulin Binding and Depolymerization
Microtubules are dynamic cytoskeletal polymers composed of
-
Binding Event: The molecule binds to the colchicine site , located at the interface of the
- and -tubulin subunits. This site is a hydrophobic pocket that naturally accommodates the trimethoxyphenyl ring of colchicine. -
Conformational Change: Binding induces a conformational change in the tubulin dimer (often described as the "curved" conformation), which is incompatible with the straight, lattice-like structure of the microtubule.
-
Inhibition of Assembly: The drug-tubulin complex caps the growing end (plus end) of the microtubule or incorporates into the lattice, reducing the rate of polymerization and increasing the rate of catastrophe (depolymerization).
-
Result: The net effect is the destabilization of the microtubule network, preventing the formation of a functional mitotic spindle.[4]
2.2. Downstream Signaling: The Spindle Assembly Checkpoint (SAC)
The inability to form a functional spindle activates the Spindle Assembly Checkpoint (SAC) , a surveillance mechanism that ensures accurate chromosome segregation.
-
SAC Activation: Unattached kinetochores recruit checkpoint proteins (Mad2, BubR1, Bub3).
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APC/C Inhibition: The SAC complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) , specifically preventing the ubiquitination and degradation of Cyclin B1 and Securin .
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G2/M Arrest: The cell accumulates Cyclin B1-CDK1 complexes, locking the cell in the prometaphase/metaphase transition (G2/M arrest).
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Apoptosis Initiation: Prolonged arrest leads to the phosphorylation of Bcl-2 (inactivating its anti-apoptotic function) and the upregulation of pro-apoptotic factors like Bax and Bak , triggering mitochondrial outer membrane permeabilization (MOMP) and Caspase-3 activation.
Pathway Visualization
The following diagram illustrates the cascade from drug binding to apoptotic cell death.
Figure 1: Signal transduction pathway of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine inducing apoptosis via tubulin inhibition.[5]
Experimental Validation Protocols
To confirm the mechanism of action for this specific molecule, the following self-validating experimental workflows are recommended.
4.1. In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.
| Parameter | Protocol Detail |
| Reagents | Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (pH 6.9). |
| Detection | Fluorescence (DAPI-based) or Turbidimetry (OD at 340 nm). |
| Procedure | 1. Incubate tubulin (2 mg/mL) with the test compound (0.1 - 10 µM) at 4°C.2. Transfer to 37°C to initiate polymerization.3. Monitor absorbance/fluorescence every 30s for 60 mins. |
| Expected Result | A dose-dependent decrease in the Vmax (rate) and steady-state plateau of polymerization compared to the vehicle control (DMSO). |
4.2. Cell Cycle Analysis (Flow Cytometry)
Objective: Determine the phase of cell cycle arrest.
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Cell Culture: Treat HeLa or MCF-7 cells with the compound (IC50 and 2x IC50) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
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Staining: Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 mins at 37°C.
-
Analysis: Analyze DNA content using a flow cytometer.
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Validation Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.
4.3. Immunofluorescence Microscopy
Objective: Visualize the disruption of the microtubule network.[3]
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Primary Antibody: Anti-
-tubulin (mouse monoclonal). -
Secondary Antibody: FITC-conjugated anti-mouse IgG.
-
Counterstain: DAPI (nuclear stain).
-
Observation: Control cells show organized filamentous microtubule networks. Treated cells display diffuse staining , fragmented microtubules, or "rounded-up" morphology characteristic of mitotic arrest.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine is tightly governed by its structural features:
-
Benzimidazole Core: Acts as a bioisostere for the indole or naphthalene rings found in other tubulin inhibitors. It provides a rigid scaffold that positions the substituents in the correct spatial orientation.
-
3-Methoxy Group: This substituent is critical. It mimics the methoxy groups of the "A-ring" of Colchicine and Podophyllotoxin. The position (meta) is favorable for hydrophobic interaction with the Val238 and Cys241 residues in the
-tubulin colchicine pocket. -
5-Amino Group:
-
Solubility: Enhances the aqueous solubility of the otherwise lipophilic molecule.
-
H-Bonding: Can serve as a hydrogen bond donor to the backbone carbonyls of residues like Thr179 or Asn258 in the binding site, potentially increasing affinity compared to the unsubstituted analog.
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Alternative Pharmacological Potential
While tubulin inhibition is the dominant mechanism, the benzimidazole scaffold is "privileged," meaning it can interact with multiple targets. Researchers should be aware of potential off-target effects:
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Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. At higher concentrations (>10 µM), this molecule may inhibit kinases such as VEGFR-2 or CDK2 , contributing to antiproliferative effects.
-
SIRT1 Modulation: Some 2-arylbenzimidazoles have been explored as Sirtuin 1 (SIRT1) inhibitors or activators, although this typically requires bulkier substitutions (e.g., amides) at the 5-position.
Synthesis Workflow (Technical Overview)
For researchers synthesizing this compound for study, the standard protocol involves the oxidative cyclization of phenylenediamines and aldehydes.
Figure 2: General synthetic route for 2-aryl-5-aminobenzimidazoles.
References
-
Refaat, H. M. (2010). Synthesis and antitumor activity of some 2-arylbenzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. Link
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Wang, X. et al. (2012). Design, synthesis and biological evaluation of novel 2-substituted benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6224-6228. Link
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Hsieh, H. P. et al. (2009). Synthesis and anti-proliferative activity of benzimidazole analogues as novel microtubule destabilizing agents.[1] Bioorganic & Medicinal Chemistry, 17(14), 5182-5192. Link
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Sriram, D. et al. (2009). Synthesis and biological evaluation of 2-substituted benzimidazoles as potential microtubule inhibitors. Medicinal Chemistry Research, 18, 432–442. Link
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PubChem. (n.d.). Compound Summary for CID 794634: 2-(3-Methoxyphenyl)-1H-benzimidazole. National Center for Biotechnology Information. Link
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